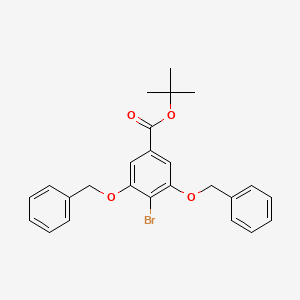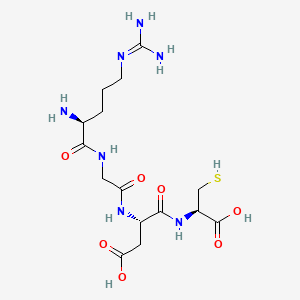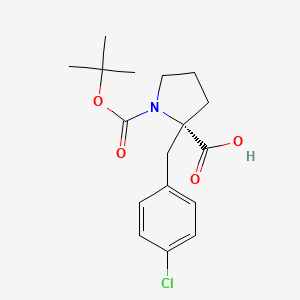
(S)-1-(tert-Butoxycarbonyl)-2-(4-chlorobenzyl)pyrrolidine-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Molecular Structure Analysis
The molecular formula of this compound is C17H22ClNO4 . It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom and four carbon atoms. Attached to this ring is a carboxylic acid group (-COOH), a tert-butoxycarbonyl group (Boc), and a 4-chlorobenzyl group.Physical And Chemical Properties Analysis
The molecular weight of this compound is 339.81 g/mol . It should be stored in a sealed, dry environment at 2-8°C . The boiling point is not specified .Scientific Research Applications
Crystal Structure Analysis
The research on similar compounds to (S)-1-(tert-Butoxycarbonyl)-2-(4-chlorobenzyl)pyrrolidine-2-carboxylic acid primarily focuses on their crystal structure. For instance, the study by Yuan et al. (2010) on a related compound, (2R,4R)-1-(tert-Butoxycarbonyl)-4-methoxypyrrolidine-2-carboxylic acid, reveals its crystal structure and the conformations of its pyrrolidine ring, which is important for understanding molecular interactions and stability Yuan, Jing; Cai, Zhi-qiang; Huang, Changjiang; Xu, Wei-Ren (2010).
Synthesis and Characterization
The synthesis and characterization of similar compounds are also a significant area of research. For example, Naveen et al. (2007) synthesized Tert-butyl 2-((phenylthio)carbonyl)pyrrolidine-1-carboxylate and performed X-ray diffraction studies for its structural confirmation Naveen, S.; Dinesh, B.; Abiraj, K.; Gowda, D. Channe; Sridhar, M. A.; Prasad, J. Shashidhara (2007).
Enantioselective Synthesis
Research on enantioselective synthesis is crucial for producing compounds with specific stereochemistry. For instance, Chung et al. (2005) described an efficient synthesis of N-tert-butyl disubstituted pyrrolidines, highlighting the importance of stereochemistry in synthesizing bioactive compounds Chung, John Y. L.; Cvetovich, R.; Amato, J.; McWilliams, J.; Reamer, R.; Dimichele, L. (2005).
Chemical Reactions and Mechanisms
Studies also focus on the chemical reactions and mechanisms involving similar compounds. For example, the work by Rossi et al. (2007) on divergent and solvent-dependent reactions of related compounds provides insights into the mechanistic pathways and potential applications in synthetic chemistry Rossi, E.; Abbiati, G.; Attanasi, O.; Rizzato, S.; Santeusanio, S. (2007).
Novel Reagents and Catalysis
The development of novel reagents and catalysts using similar compounds is another area of focus. For instance, Saito et al. (2006) discussed the use of a tert-butoxycarbonylation reagent for various substrates, highlighting the versatility of such compounds in synthetic organic chemistry Saito, Yukako; Ouchi, H.; Takahata, H. (2006).
properties
IUPAC Name |
(2S)-2-[(4-chlorophenyl)methyl]-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22ClNO4/c1-16(2,3)23-15(22)19-10-4-9-17(19,14(20)21)11-12-5-7-13(18)8-6-12/h5-8H,4,9-11H2,1-3H3,(H,20,21)/t17-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITYZUJACZSDOIE-KRWDZBQOSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1(CC2=CC=C(C=C2)Cl)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC[C@]1(CC2=CC=C(C=C2)Cl)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22ClNO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30428016 |
Source


|
| Record name | 1-(tert-Butoxycarbonyl)-2-[(4-chlorophenyl)methyl]-D-proline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30428016 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
339.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1217777-96-2 |
Source


|
| Record name | 1-(tert-Butoxycarbonyl)-2-[(4-chlorophenyl)methyl]-D-proline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30428016 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[4-(pyrrol-1-ylmethyl)phenyl]acetic Acid](/img/structure/B1336659.png)



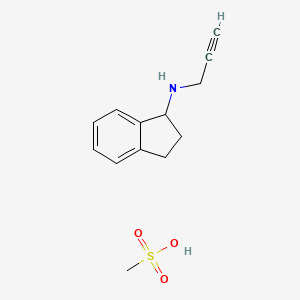



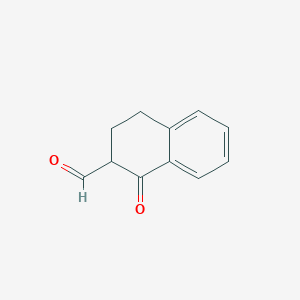

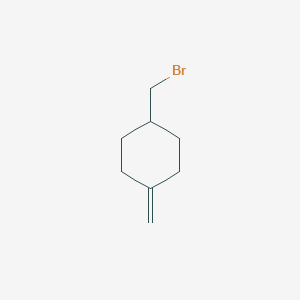
![[(5-amino-3-methyl-1-phenyl-1H-pyrazol-4-yl)sulfanyl]formonitrile](/img/structure/B1336684.png)
